molecular formula C19H21ClN6O4 B560319 AS2444697 CAS No. 1287665-60-4

AS2444697

Cat. No.: B560319
CAS No.: 1287665-60-4
M. Wt: 432.865
InChI Key: FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS 2444697 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is known for its significant role in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound has shown promise in various scientific research applications, particularly in the fields of immunology and inflammation .

Mechanism of Action

Target of Action

AS-2444697 Hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . IRAK-4 plays a crucial role in the signal transduction of Toll-like receptor (TLR) and Interleukin-1 (IL-1) receptor signaling pathways, which are involved in the innate immune response .

Mode of Action

AS-2444697 Hydrochloride interacts with IRAK-4, inhibiting its activity . This inhibition disrupts the signal transduction of the TLR and IL-1 receptor signaling pathways, thereby modulating the immune response .

Biochemical Pathways

By inhibiting IRAK-4, AS-2444697 Hydrochloride affects the TLR and IL-1 receptor signaling pathways . These pathways play a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. Therefore, the inhibition of IRAK-4 by AS-2444697 Hydrochloride can lead to a decrease in the production of these cytokines .

Pharmacokinetics

AS-2444697 Hydrochloride has been shown to have good bioavailability in both rat and dog pharmacokinetic studies . After oral administration, the plasma and tissue (liver and kidney) concentrations of the unchanged drug peaked at 1 hour and then gradually decreased, with a terminal half-life of 2.7-2.9 hours .

Result of Action

The inhibition of IRAK-4 by AS-2444697 Hydrochloride leads to a decrease in the production of pro-inflammatory cytokines . This results in an anti-inflammatory effect, which has been shown to be renoprotective in a rodent model of chronic kidney disease . Specifically, AS-2444697 Hydrochloride was shown to reduce urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS 2444697 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and an oxazole ring. The key steps involve:

Industrial Production Methods

Industrial production of AS 2444697 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

AS 2444697 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of AS 2444697 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

AS 2444697 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS 2444697 stands out due to its high selectivity for IRAK4 over other kinases, making it a valuable tool for studying specific signaling pathways.

Properties

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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